2-Methoxy-N-methylaniline

Physicochemical characterization Procurement and storage Solid-state handling

2-Methoxy-N-methylaniline (CAS 10541-78-3, synonym N-methyl-o-anisidine), molecular formula C8H11NO and molecular weight 137.18 g/mol, is an ortho-substituted N-methyl aniline derivative characterized by the concurrent presence of an ortho-methoxy group and an N-methyl secondary amine. It is commercially available as a white to pale yellow solid with a melting point of 30–34 °C, a boiling point of approximately 207.9 °C at 760 mmHg, and a typical purity specification of 95–97%.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 10541-78-3
Cat. No. B082676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-methylaniline
CAS10541-78-3
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1OC
InChIInChI=1S/C8H11NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6,9H,1-2H3
InChIKeyKNZWULOUXYKBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-N-methylaniline (CAS 10541-78-3): Key Physicochemical Properties and Procurement Baseline for Research and Industrial Sourcing


2-Methoxy-N-methylaniline (CAS 10541-78-3, synonym N-methyl-o-anisidine), molecular formula C8H11NO and molecular weight 137.18 g/mol, is an ortho-substituted N-methyl aniline derivative characterized by the concurrent presence of an ortho-methoxy group and an N-methyl secondary amine . It is commercially available as a white to pale yellow solid with a melting point of 30–34 °C, a boiling point of approximately 207.9 °C at 760 mmHg, and a typical purity specification of 95–97% . The compound is widely utilized as a synthetic intermediate in pharmaceutical research, dye chemistry, and agrochemical development .

Why 2-Methoxy-N-methylaniline Cannot Be Replaced by Generic N-Methylaniline or Positional Isomers: A Procurement-Relevant Differentiation Rationale


The scientific and industrial selection of 2-Methoxy-N-methylaniline over its closest structural analogs is driven by the non-interchangeable electronic and steric effects resulting from the simultaneous presence of an ortho-methoxy substituent and an N-methyl group. The ortho-methoxy group alters the electron density on the aromatic ring through resonance donation, while the N-methyl group modulates basicity and hydrogen-bonding capacity [1]. Crucially, the ortho-substitution pattern leads to qualitatively different reaction outcomes compared to the para isomer: under identical catalytic hydroaminoalkylation conditions, 4-methoxy-N-methylaniline undergoes productive C–H functionalization, whereas 2-methoxy-N-methylaniline follows an entirely divergent pathway involving C(sp³)–O bond cleavage [1]. Such regioisomer-dependent reactivity precludes simple analog substitution and mandates the procurement of the specific ortho isomer for applications requiring defined regiochemical or chelation behavior.

Quantitative Differentiation Evidence for 2-Methoxy-N-methylaniline: Head-to-Head Comparator Data for Informed Procurement Decisions


Physical State and Handling Differentiation: Solid vs. Liquid at Ambient Temperature Compared to Des-methyl and Des-methoxy Analogs

2-Methoxy-N-methylaniline is a low-melting solid at ambient temperature (mp 30–34 °C), in contrast to both 2-methoxyaniline (o-anisidine, mp 5–6 °C) and N-methylaniline (mp −57 °C), which are liquids under the same conditions . Its positional isomer 4-methoxy-N-methylaniline is also a solid but with a slightly higher melting range of 32–36 °C . The solid physical state of the target compound simplifies weighing, reduces volatile losses during storage, and eliminates the solvent-handling requirements associated with low-boiling liquid anilines .

Physicochemical characterization Procurement and storage Solid-state handling

Regioisomer-Dependent Reactivity Switch in Tantalum-Catalyzed Hydroaminoalkylation

In a comparative study of Ta(V)-catalyzed hydroaminoalkylation, 4-methoxy-N-methylaniline was found to be more prone to undergo C–H functionalization than N-methylaniline, demonstrating enhanced reactivity [1]. In striking contrast, the ortho-substituted analog 2-methoxy-N-methylaniline was not tolerated as a substrate and instead underwent C(sp³)–O bond cleavage, representing a complete switch in reaction pathway driven solely by the position of the methoxy group [1]. This demonstrates that the ortho isomer cannot be used as a substitute for the para isomer in this synthetically important C–C bond-forming transformation.

Catalytic C–H functionalization Regioselectivity Hydroaminoalkylation

Selective Catalytic Access via N-Demethylation of 2-Methoxy-N,N-dimethylaniline: Quantitative Selectivity Data for Procurement of High-Purity Material

2-Methoxy-N-methylaniline can be selectively produced from 2-methoxy-N,N-dimethylaniline via catalytic N-demethylation. Using a Pd/ZrO₂ catalyst under photochemical conditions, the target compound is obtained with 97.1% selectivity at 21.6% conversion [1]. Under optimized Pd/SiC-light conditions, conversion reaches 95.0% with 94.2% selectivity toward the monodesmethyl product [1]. This catalytic selectivity profile provides a defined procurement specification pathway: purchasers can source material produced by this route with knowledge of the expected N,N-dimethyl starting material as the primary impurity, enabling streamlined QC analytical method development.

Catalytic N-demethylation Synthetic route selection Purity optimization

Ortho-Methoxy Aniline Pharmacophore as a Determinant of Kinase Inhibitor Selectivity: Implications for Building Block Selection in Medicinal Chemistry

The ortho-methoxy aniline motif, present in 2-methoxy-N-methylaniline, is a critical structural determinant of kinase inhibitor selectivity. In a head-to-head comparison of anilinopyrimidine EGFR inhibitors, WZ4002—which features an ortho-methoxy group at the C2-aniline substituent—demonstrated significantly greater selectivity for mutant EGFR (L858R, IC₅₀ = 2 nM; T790M, IC₅₀ = 8 nM) compared to WZ3146, which lacks this substitution . WZ4002 is 100-fold less effective at inhibiting phosphorylation of wild-type EGFR compared to quinazoline-based inhibitors, establishing that the ortho-methoxy aniline moiety directly contributes to mutant-selective kinase targeting . This class-level evidence supports the selection of 2-methoxy-N-methylaniline as a privileged building block for medicinal chemistry programs targeting kinase selectivity.

Kinase inhibitor design EGFR selectivity Ortho-methoxy pharmacophore Medicinal chemistry building block

Computed LogP and Drug-Likeness Profile vs. Primary Aniline and Des-methoxy Analogs

2-Methoxy-N-methylaniline exhibits a computed logP of approximately 1.70–1.74 and a topological polar surface area (TPSA) of 21.26 Ų, with only one hydrogen bond donor (the N–H of the secondary amine) [1]. In comparison, the primary aniline analog 2-methoxyaniline has a lower logP (~1.2 est.) and two H-bond donors, while the des-methoxy analog N-methylaniline has a logP of 1.66 but lacks the H-bond acceptor contribution of the ortho-methoxy oxygen [2]. The combination of moderate lipophilicity (logP ~1.7), low TPSA, and a single H-bond donor places 2-methoxy-N-methylaniline-derived compounds within favorable drug-like chemical space according to Lipinski's Rule of Five .

Lipophilicity Drug-likeness ADME prediction Building block selection

Optimal Application Scenarios for 2-Methoxy-N-methylaniline (CAS 10541-78-3): Evidence-Backed Procurement Guidance


Medicinal Chemistry: Privileged Building Block for Mutant-Selective Kinase Inhibitor Libraries

2-Methoxy-N-methylaniline serves as a direct synthetic precursor to ortho-methoxy aniline-containing kinase inhibitors exemplified by the WZ4002 chemotype . The ortho-methoxy aniline pharmacophore, which can be derived from this building block, confers up to 100-fold selectivity for mutant EGFR (L858R/T790M) over wild-type EGFR, as demonstrated by comparative profiling of WZ4002 versus quinazoline inhibitors . Medicinal chemistry programs focused on overcoming acquired resistance in kinase-driven cancers should prioritize this building block for library synthesis and SAR exploration.

Transition Metal Catalysis: Defined Reactivity Profile for Regioselective Synthetic Methodology Development

The ortho-methoxy substitution in 2-methoxy-N-methylaniline enables distinct coordination chemistry with transition metals, particularly through bidentate N,O-chelation [1]. However, as demonstrated in Ta(V)-catalyzed hydroaminoalkylation, the ortho isomer follows a fundamentally different reaction pathway (C–O bond cleavage) compared to its para isomer (productive C–H functionalization) [1]. This well-characterized reactivity divergence makes the compound a valuable mechanistic probe and a defined substrate for developing ortho-specific catalytic transformations where controlled C–O activation is desired.

Dye and Pigment Intermediate: Enhanced Electrophilic Aromatic Substitution Reactivity for Azo Coupling

The combined electron-donating effects of the ortho-methoxy and N-methyl substituents activate the aromatic ring toward electrophilic substitution, making 2-methoxy-N-methylaniline a reactive coupling component in azo dye synthesis [2]. Its solid physical state (mp 30–34 °C) facilitates precise stoichiometric control during diazotization and coupling reactions . Industrial dye manufacturers seeking intermediates with enhanced nucleophilicity for coupling with diazonium salts will find this compound advantageous over less activated N-methylaniline (mp −57 °C, liquid) for process-scale batch consistency .

High-Purity Procurement: Quality Control Strategy Leveraging Defined Catalytic Synthesis Selectivity

The catalytic N-demethylation of 2-methoxy-N,N-dimethylaniline provides a well-characterized synthetic route with documented selectivity metrics: Pd/ZrO₂ achieves 97.1% selectivity at 21.6% conversion, while Pd/SiC-light delivers 94.2% selectivity at 95.0% conversion [3]. These quantitative selectivity data enable procurement professionals to establish informed purity specifications—the primary expected impurity is the N,N-dimethyl starting material, and over-demethylation to 2-methoxyaniline is minimized when using selective catalyst systems [3]. QC laboratories can leverage this impurity profile knowledge for targeted HPLC method development.

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